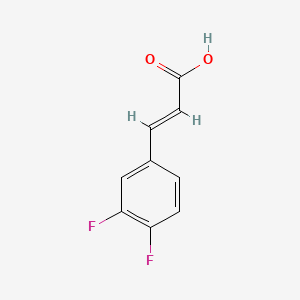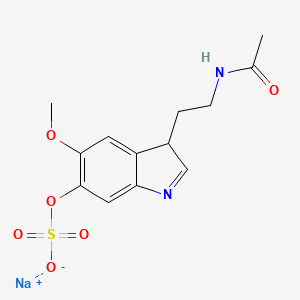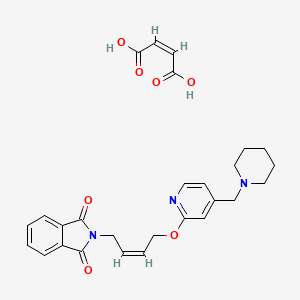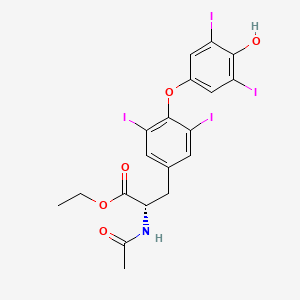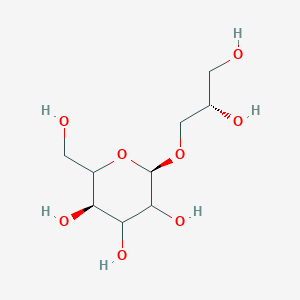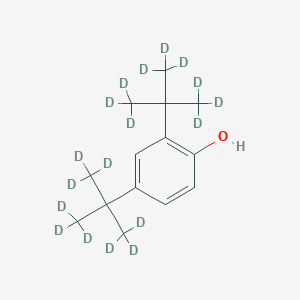
2,4-Di-tert-butylphenol-d18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylphenol-d18 is a deuterated derivative of 2,4-Di-tert-butylphenol, a phenolic compound characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylphenol-d18 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of antioxidants and UV absorbers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, agrochemicals, and catalysts.
Wirkmechanismus
2,4-Di-tert-butylphenol exhibits potent toxicity against almost all testing organisms, including the producers . It exerts effects on Tetranychus cinnabarinus that might be neurotoxic, possibly due to their preventive effects on the deamination of BAs in the nervous system but most likely through inhibitory effects on MAO or MAO-like enzymes and/or interactions with certain special biogenic amine G protein-coupled receptors .
Safety and Hazards
2,4-Di-tert-butylphenol is classified as causing skin irritation, serious eye damage, and is very toxic to aquatic life with long-lasting effects . It may cause irritation of the digestive tract and respiratory tract . Safety measures include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .
Zukünftige Richtungen
Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . The comprehensive review of the biosources and bioactivities of 2,4-di-tert-butylphenol or 2,4-bis(1,1-dimethylethyl)-phenol (2,4-DTBP) and its analogs leads us to speculate that endocidal regulation is the primary function of these toxic phenols in the producing organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenol-d18 typically involves the deuteration of 2,4-Di-tert-butylphenol. The process begins with the Friedel-Crafts alkylation of phenol using isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The deuteration is then achieved by replacing the hydrogen atoms with deuterium, often using deuterated reagents like deuterated water or deuterated acids under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is critical and requires specialized equipment to handle deuterated reagents safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Di-tert-butylphenol-d18 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form from oxidized states.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions are employed.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butylphenol: Another tert-butyl substituted phenol with similar properties but different substitution pattern.
2,4-Di-tert-butylhydroxybenzene: A closely related compound with similar applications.
Uniqueness: 2,4-Di-tert-butylphenol-d18 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and studies of reaction mechanisms. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWICRCANNIBI-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride](/img/new.no-structure.jpg)
